Ethyl 2-methoxy-3-nitrobenzoate
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Overview
Description
Ethyl 2-methoxy-3-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxy-3-nitrobenzoate can be synthesized through a multi-step process.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of acetic anhydride as a catalyst to improve reaction selectivity and yield. This method also reduces environmental pollution by avoiding the production of large amounts of waste acid and wastewater .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used
Major Products:
Oxidation: Conversion to corresponding carboxylic acids or amines.
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amines from nitro groups
Scientific Research Applications
Ethyl 2-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3-nitrobenzoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Ethyl 2-methoxy-3-nitrobenzoate can be compared with other nitrobenzoates, such as:
Methyl 3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-nitrobenzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group .
Properties
IUPAC Name |
ethyl 2-methoxy-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJBWVKILDFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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